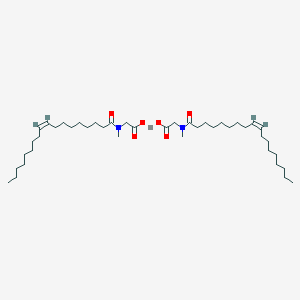
Oleylsarcosine, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleylsarcosine, calcium salt is a surfactant that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized by reacting oleylamine with sarcosine and calcium chloride. Its ability to form micelles in aqueous solutions makes it an excellent candidate for various research applications.
Mécanisme D'action
The mechanism of action of oleylsarcosine, calcium salt is based on its ability to form micelles in aqueous solutions. The hydrophobic tail of the molecule interacts with the hydrophobic regions of the solute, while the hydrophilic head interacts with the aqueous environment. This interaction leads to the solubilization of the solute in the aqueous solution.
Effets Biochimiques Et Physiologiques
Oleylsarcosine, calcium salt has been shown to have several biochemical and physiological effects. It has been found to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Oleylsarcosine, calcium salt has several advantages for lab experiments. It is a non-toxic, biodegradable compound that is easy to handle and store. It is also relatively inexpensive compared to other surfactants. However, it has some limitations, such as its limited solubility in organic solvents and its tendency to form aggregates at high concentrations.
Orientations Futures
There are several future directions for the use of oleylsarcosine, calcium salt in scientific research. One potential application is in the development of new drug delivery systems. It can also be used in the preparation of stable protein and enzyme formulations. Further research is needed to explore its potential in these areas.
In conclusion, oleylsarcosine, calcium salt is a surfactant with unique properties that make it an excellent candidate for various scientific research applications. Its ability to form micelles in aqueous solutions has been extensively studied, and it has been found to have several biochemical and physiological effects. While it has some limitations, its advantages make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of oleylsarcosine, calcium salt involves the reaction of oleylamine with sarcosine and calcium chloride. The reaction takes place in an aqueous solution at a specific temperature and pH. The resulting product is a white powder that is soluble in water.
Applications De Recherche Scientifique
Oleylsarcosine, calcium salt has been extensively used in scientific research due to its unique properties. It is widely used as a surfactant in various applications such as emulsification, solubilization, and stabilization of proteins and enzymes. It is also used in the preparation of liposomes and other drug delivery systems.
Propriétés
Numéro CAS |
16026-16-7 |
|---|---|
Nom du produit |
Oleylsarcosine, calcium salt |
Formule moléculaire |
C42H76CaN2O6 |
Poids moléculaire |
745.1 g/mol |
Nom IUPAC |
calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |
Clé InChI |
YUYLGIXKGUIIBR-DEZACRSWSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Autres numéros CAS |
16026-16-7 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)










![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

